molecular formula C9H13NO2 B1208391 3-(2-Amino-1-hydroxypropyl)phenol CAS No. 7619-17-2

3-(2-Amino-1-hydroxypropyl)phenol

Cat. No.: B1208391
CAS No.: 7619-17-2
M. Wt: 167.2 g/mol
InChI Key: WXFIGDLSSYIKKV-UHFFFAOYSA-N
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Scientific Research Applications

3-(2-Amino-1-hydroxypropyl)phenol has several scientific research applications:

Mechanism of Action

While there isn’t specific information on the mechanism of action for “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds like Metaraminol act through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure .

Future Directions

While there isn’t specific information on the future directions of “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds are used in various applications. For instance, Metaraminol is used for the treatment and prevention of hypotension due to hemorrhage, spinal anesthesia, and shock associated with brain damage .

Biochemical Analysis

Biochemical Properties

3-(2-Amino-1-hydroxypropyl)phenol plays a crucial role in biochemical reactions, particularly those involving adrenergic receptors. It acts predominantly on alpha-1 adrenergic receptors, leading to vasoconstriction. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it stimulates the release of norepinephrine from storage sites, which then binds to adrenergic receptors to exert its effects . Additionally, this compound inhibits adenyl cyclase, reducing the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cellular signaling .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In vascular smooth muscle cells, it induces contraction by activating alpha-1 adrenergic receptors, leading to increased intracellular calcium levels. This compound also influences cell signaling pathways, particularly those involving cAMP. By inhibiting adenyl cyclase, this compound reduces cAMP levels, which can affect gene expression and cellular metabolism . Furthermore, its vasoconstrictive properties make it essential in maintaining blood pressure during hypotensive states.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to alpha-1 adrenergic receptors on the cell surface, triggering a cascade of intracellular events that lead to vasoconstriction. This binding inhibits adenyl cyclase, reducing cAMP production and subsequently decreasing protein kinase A (PKA) activity. The reduction in PKA activity leads to decreased phosphorylation of target proteins, altering cellular responses . Additionally, this compound stimulates the release of norepinephrine, which further enhances its vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to this compound can lead to desensitization of adrenergic receptors, reducing its efficacy . Additionally, prolonged use may result in compensatory mechanisms that counteract its vasoconstrictive effects, such as upregulation of adenyl cyclase activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it effectively increases blood pressure by inducing vasoconstriction. At higher doses, it can cause adverse effects such as excessive vasoconstriction, leading to tissue ischemia and potential organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as monoamine oxidase and catechol-O-methyltransferase . These enzymes convert the compound into inactive metabolites, which are then excreted via the kidneys. The metabolic flux of this compound can influence its bioavailability and duration of action. Additionally, interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) can affect its metabolic rate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or be actively transported by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors on the cell membrane . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. Additionally, the presence of targeting signals within its structure can direct it to specific organelles, enhancing its efficacy in exerting its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxypropyl)phenol can be achieved through various methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide in the presence of methane sulfonic acid and ammonia methanol . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as crystallization or distillation to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1-hydroxypropyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminopropyl)phenol: Similar in structure but lacks the hydroxyl group.

    3-(2-Hydroxypropyl)phenol: Similar but lacks the amino group.

Uniqueness

3-(2-Amino-1-hydroxypropyl)phenol is unique due to the presence of both amino and hydroxyl groups, which contribute to its specific pharmacological properties. This dual functionality allows it to interact with multiple molecular targets, making it effective in treating various cardiovascular conditions.

Properties

IUPAC Name

3-(2-amino-1-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIGDLSSYIKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858992
Record name m-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7619-17-2
Record name α-(1-Aminoethyl)-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7619-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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